molecular formula C5H15NOSi B1596046 (2-Aminoethoxy)trimethylsilane CAS No. 5804-92-2

(2-Aminoethoxy)trimethylsilane

Cat. No. B1596046
CAS RN: 5804-92-2
M. Wt: 133.26 g/mol
InChI Key: LSSLIYHUUYSCLC-UHFFFAOYSA-N
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Description

(2-Aminoethoxy)trimethylsilane is a chemical compound with the molecular formula C5H15NOSi and a molecular weight of 133.27 . It is also known by other names such as 2-TRIMETHYLSILANYLOXY-ETHYLAMINE and 2-trimethylsilyloxyethanamine .


Molecular Structure Analysis

The molecular structure of this compound consists of 22 bonds in total, including 7 non-H bonds, 3 rotatable bonds, and 1 primary amine (aliphatic) . The IUPAC name for this compound is 2-trimethylsilyloxyethanamine .


Chemical Reactions Analysis

This compound reacts with chloromethylalkoxysilanes to form cyclic substitution products, with the evolution of trimethylalkoxysilane . The reaction of bis(2-aminoethoxy)dimethylsilane with chloromethylalkoxysilanes is accompanied by partial splitting off of the substituted methyl group from silicon .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 133.26 g/mol . It has 1 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 3 rotatable bond count . The exact mass is 133.092290636 g/mol, and the monoisotopic mass is also 133.092290636 g/mol . The topological polar surface area is 35.2 Ų .

Scientific Research Applications

Chemical Reactions and Synthesis

(2-Aminoethoxy)trimethylsilane is involved in various chemical reactions, particularly in forming cyclic substitution products when reacting with chloromethylalkoxysilanes. This reaction is notable for the evolution of trimethylalkoxysilane and the partial detachment of substituted methyl groups from silicon (Zhdanov, Pakhomov, & Arkhipov, 1967).

Microelectronics

In the field of microelectronics, derivatives of trimethylsilane, such as trimethylsilane (CH3)3SiH, have been used to deposit dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These materials are important for creating low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are essential in advanced device multilevel metal interconnection schemes (Loboda, 1999).

Biochemistry

In biochemistry, (aminomethyl)trimethylsilane, a related compound, has been used as a probe for electron-transfer oxidation of amines. It undergoes transaminative desilylation by active carbonyl reagents and has been studied for its interaction with plasma amine oxidase (Wang, Venkataraman, Klein, & Sayre, 1992).

Lithium-Ion Batteries

Silane compounds, including those similar to this compound, have been explored as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts and contribute to the formation of a good passivation film on graphite anodes, showing great potential for use in lithium-ion batteries (Amine, Wang, Vissers, Zhang, Rossi, & West, 2006).

Tissue Engineering

Materials with spatially resolved chemistries, like aminosilanes, are used in tissue engineering to guide and organize the position of mammalian cells in vitro. These aminosilanes create preferential sites for cell attachment and spreading, influencing matrix mineralization and bone formation (Healy, Thomas, Rezania, Kim, McKeown, Lom, & Hockberger, 1996).

Neuroscience Research

Aminosilanes are also used in neuroscience research. They have been applied in the fabrication of microelectrode array (MEA) devices with microfluidic features, enabling electrophysiological observations on compartmentalized neuronal cultures. This application is significant for neurodegenerative disease research and pharmaceutical development (Ren, Huang, Mosser, Heuschkel, Bertsch, Fraering, Chen, & Renaud, 2015).

Safety and Hazards

(2-Aminoethoxy)trimethylsilane is harmful if swallowed, causes skin irritation, causes serious eye damage, and is fatal if inhaled . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

(2-Aminoethoxy)trimethylsilane, also known as 2-TRIMETHYLSILANYLOXY-ETHYLAMINE, is a chemical compound that primarily interacts with chloromethylalkoxysilanes . The primary targets of this compound are chloromethylalkoxysilanes, which are a class of organosilicon compounds .

Mode of Action

The compound reacts with chloromethylalkoxysilanes to form cyclic substitution products, with the evolution of trimethylalkoxysilane . This reaction is accompanied by the partial splitting off of the substituted methyl group from silicon . The N-methyl-substituted derivatives thus obtained react with the chloromethylalkoxysilanes to form cyclic substitution products, methylated at the nitrogen atom .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reaction with chloromethylalkoxysilanes . This reaction leads to the formation of cyclic substitution products and the evolution of trimethylalkoxysilane . The downstream effects of this pathway are the formation of N-methyl-substituted derivatives that further react with chloromethylalkoxysilanes .

Pharmacokinetics

It is a common practice to introduce adme tests at the early stage of drug discovery to avoid failures during clinical trials due to poor adme properties .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of cyclic substitution products and the evolution of trimethylalkoxysilane . This leads to the creation of N-methyl-substituted derivatives that can further react with chloromethylalkoxysilanes .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of chemical reactions .

Biochemical Analysis

Biochemical Properties

(2-Aminoethoxy)trimethylsilane plays a significant role in biochemical reactions, particularly in the formation of cyclic substitution products. It reacts with chloromethylalkoxysilanes to form these products, with the evolution of trimethylalkoxysilane This compound interacts with various enzymes and proteins, facilitating the detachment of substituted methyl groups from silicon atoms

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by interacting with cellular components and affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to react with chloromethylalkoxysilanes, leading to the formation of cyclic substitution products . These interactions can impact various cellular processes, including the regulation of gene expression and the modulation of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It reacts with chloromethylalkoxysilanes to form cyclic substitution products, which involve the detachment of substituted methyl groups from silicon atoms . This reaction mechanism highlights the compound’s ability to facilitate the formation of stable cyclic structures, which can have significant implications for its use in synthetic chemistry and biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound reacts with chloromethylalkoxysilanes to form stable cyclic substitution products . These products can have long-term effects on cellular processes, including gene expression and metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to form cyclic substitution products with chloromethylalkoxysilanes highlights its role in synthetic chemistry and metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

properties

IUPAC Name

2-trimethylsilyloxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15NOSi/c1-8(2,3)7-5-4-6/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSLIYHUUYSCLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206764
Record name Ethanamine, 2-((trimethylsilyl)oxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5804-92-2
Record name 2-[(Trimethylsilyl)oxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5804-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylamine, 2-(trimethylsiloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005804922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-((trimethylsilyl)oxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethoxy)trimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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